1,1,2,3,4,5-Hexaphenyl-1H-silole

Beschreibung

Contextualization of Organosilicon Compounds in Advanced Materials Science

Organosilicon compounds, particularly those with silicon-carbon (Si-C) bonds, have garnered significant attention for their potential in creating novel materials with tailored properties. cfsilicones.comzmsilane.com Unlike their purely organic counterparts, the introduction of silicon into a carbon framework can lead to enhanced thermal stability and unique electronic characteristics. cfsilicones.com This has paved the way for their use in developing high-performance polymers, and more recently, in the realm of sustainable and biocompatible materials. cfsilicones.com The versatility of the Si-C bond allows for the synthesis of a vast range of molecules with diverse functionalities, driving innovation across numerous scientific and industrial sectors. zmsilane.com

Overview of Siloles within Organometallic and Organic Electronic Architectures

Within the broad family of organosilicon compounds, siloles—five-membered heterocyclic rings containing a silicon atom—have emerged as a particularly interesting class of materials. ontosight.ai These compounds are finding increasing application in the field of organic electronics, where they are explored for use in devices such as organic light-emitting diodes (OLEDs), solar cells, and field-effect transistors. ontosight.airsc.org The electronic properties of siloles, including their high electron affinity, make them promising candidates for electron-transporting and light-emitting layers in these devices. nih.govust.hk The ability to chemically modify the silole ring at various positions allows for fine-tuning of their optical and electronic properties, opening up a wide design space for new functional materials. nih.gov

Significance of 1,1,2,3,4,5-Hexaphenyl-1H-silole as a Model Compound

Archetypal Role in Aggregation-Induced Emission (AIE) Research

Relevance in Charge Transport and Luminescent Material Studies

Interactive Data Table: Properties of this compound (HPS)

| Property | Value | Reference |

| Molecular Formula | C₄₀H₃₀Si | nih.gov |

| Molecular Weight | 538.75 g/mol | sigmaaldrich.com |

| CAS Number | 752-28-3 | sigmaaldrich.comtcichemicals.com |

| Appearance | White to yellow to green powder/crystal | tcichemicals.com |

| Melting Point | 188-193 °C | sigmaaldrich.com |

| Solid-State Photoluminescence Quantum Yield | 75-85% | shuaigroup.net |

| Key Property | Aggregation-Induced Emission (AIE) | nih.gov |

| Electron Mobility | ~1.5 times higher than MPPS | shuaigroup.netnih.gov |

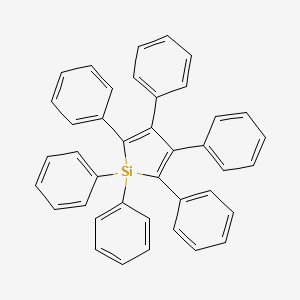

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1,1,2,3,4,5-hexakis-phenylsilole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H30Si/c1-7-19-31(20-8-1)37-38(32-21-9-2-10-22-32)40(34-25-13-4-14-26-34)41(35-27-15-5-16-28-35,36-29-17-6-18-30-36)39(37)33-23-11-3-12-24-33/h1-30H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAKMXYFDVPDIPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C([Si](C(=C2C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H30Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80609651 | |

| Record name | 1,1,2,3,4,5-Hexaphenyl-1H-silole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80609651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

538.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

752-28-3 | |

| Record name | 1,1,2,3,4,5-Hexaphenyl-1H-silole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80609651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 1,1,2,3,4,5 Hexaphenyl 1h Silole

Historical Synthetic Approaches to Polyarylsiloles

The first synthesis of a silole derivative, specifically 1,1,2,3,4,5-hexaphenylsilole, was reported in 1959. gelest.com This seminal work established a foundational route for accessing polysubstituted siloles. The key strategy involved the reaction of a pre-formed four-carbon backbone with a suitable silicon-containing reagent.

One of the earliest and most direct methods is the cyclization of 1,4-dilithio-1,2,3,4,-tetraphenyl-1,3-butadiene with dichlorodiphenylsilane. gelest.com This approach builds the silole ring by forming two new carbon-silicon bonds. Other early strategies for creating substituted siloles included reactions involving zirconocene (B1252598) dichloride to create a metallacycle intermediate, which could then be reacted with a dihalosilane. bohrium.com Another general approach involved the reductive cyclization of 1,4-diynes with silylating agents.

Contemporary Synthetic Strategies for 1,1,2,3,4,5-Hexaphenyl-1H-silole

Modern synthetic efforts have focused on refining existing methods and developing new pathways that offer improved yields, milder conditions, and greater control over the final structure.

Transition-Metal-Free Carbon-Silicon Bond Formation

The classic synthesis of this compound remains a prominent example of a transition-metal-free approach and is still widely used. The reaction proceeds via the formation of a 1,4-dilithio-1,2,3,4-tetraphenylbutadiene intermediate, which is then treated with dichlorodiphenylsilane. This intramolecular cyclization efficiently forms the stable, highly substituted silole ring. gelest.com

More broadly, one-pot methodologies have been developed for multisubstituted siloles that rely on sequential lithiation, silylation, and a final cyclization step promoted by a reducing agent like diisobutylaluminum hydride. researchgate.net These methods provide efficient routes to various siloles through multiple C-Si bond formations in a single reaction vessel. researchgate.net

Hydrosilylation in Silole Synthesis

Hydrosilylation, the addition of a Si-H bond across an unsaturated bond, represents a powerful tool in silicon chemistry. frontiersin.org While not the primary method for HPS itself, intramolecular hydrosilylation has been demonstrated as a viable strategy for constructing the silole core in other derivatives. For instance, spontaneous intramolecular hydrosilylation has been observed in certain organosilanes containing an imine group, leading to the formation of aza-silole type molecules without the need for a catalyst. nih.gov

Furthermore, transition-metal catalysis, particularly with rhodium complexes, has enabled the intramolecular trans-bis-silylation of alkynes to create fused silole systems, such as thiophene-fused siloles. mdpi.com These contemporary strategies showcase the versatility of hydrosilylation in building complex heterocyclic systems containing silicon. frontiersin.org

Table 1: Overview of Selected Synthetic Strategies for Siloles

| Strategy | Key Reagents | Target Compound Type | Characteristics |

| Dilithio Reagent Cyclization | 1,4-Dilithio-1,2,3,4-tetraphenylbutadiene, Dichlorodiphenylsilane | This compound | Historical and contemporary; transition-metal-free; good yield for HPS. gelest.com |

| Zirconocene-Mediated Synthesis | Zirconocene dichloride, Butadiene derivative, Dihalosilane | Substituted Siloles | Involves a metallacycle transfer. bohrium.com |

| Sequential One-Pot Synthesis | Diyne, Lithium, Silylating agent, Diisobutylaluminum hydride | Multisubstituted Siloles | Transition-metal-free; efficient one-pot procedure. researchgate.net |

| Intramolecular Hydrosilylation | Organosilane with unsaturated moiety | Fused/Heteroatom Siloles | Can be spontaneous or transition-metal catalyzed (e.g., Rh, Pd). nih.govmdpi.com |

Functionalization and Derivatization of the Silole Scaffold

The reactivity of the silole ring allows for further chemical transformations. For instance, this compound can participate in cycloaddition reactions, where the silole acts as the diene component. acs.org This reactivity opens pathways to more complex, strained polycyclic silane (B1218182) structures.

Influence of Substituents on Electronic Structure

The electronic properties of the silole core are highly tunable through the strategic placement of substituents. nih.gov The nature of the groups attached to the silicon atom (1,1-positions) and the butadiene backbone (2,3,4,5-positions) dictates the energy levels of the frontier molecular orbitals (HOMO and LUMO).

Substituents at the 1,1-positions on the silicon atom exert their influence primarily through inductive effects. nih.gov Electron-withdrawing groups can stabilize both the HOMO and LUMO, while having only minor effects on the absorption and fluorescence spectra.

In contrast, substituents at the 2,3,4, and 5-positions can engage in π-conjugation with the diene system of the silole ring. nih.gov In this compound, the four phenyl groups on the butadiene backbone extend the π-system, which influences the HOMO-LUMO gap. The steric bulk of the six phenyl groups forces a non-planar geometry, which is crucial for its well-known aggregation-induced emission (AIE) properties by restricting intramolecular rotation in the solid state. The phenyl groups on the silicon atom also contribute to this steric hindrance. The collective electronic and steric effects of the six phenyl substituents are therefore critical in defining the unique photophysical characteristics of HPS.

Table 2: General Influence of Substituent Position on Silole Electronic Properties

| Substituent Position | Primary Electronic Effect | Impact on Frontier Orbitals | Example Effect |

| 1,1- (on Si) | Inductive | Modulates both HOMO and LUMO levels | Electronegative groups lower both HOMO and LUMO energies. nih.gov |

| 2,5- (on C=C) | Inductive and π-Conjugation | Strong influence on HOMO-LUMO gap | π-donors destabilize HOMO; π-acceptors stabilize LUMO. nih.gov |

| 3,4- (on C-C) | Inductive and π-Conjugation | Influences HOMO-LUMO gap | Substitution is synthetically less common but affects conjugation pathway. |

Polymerization with Silole Moieties

A prevalent strategy for integrating the hexaphenylsilole unit into a polymer backbone is through the synthesis of a dihalo-substituted derivative, such as 1,1-dichloro-2,3,4,5-tetraphenylsilole, which can then be subjected to various cross-coupling polymerization reactions. This monomer can be prepared and subsequently polymerized with a variety of comonomers to generate copolymers with tailored properties.

For example, palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, can be employed to polymerize dihalo-siloles with bifunctional comonomers containing boronic acids (or esters) or organostannanes, respectively. This approach allows for the creation of a wide range of conjugated copolymers where the silole unit is interspersed with other aromatic or heteroaromatic moieties.

Although direct polymerization of HPS is not a primary method for polymer synthesis, the functionalization of the phenyl groups on HPS could provide another avenue for its incorporation into polymers. For instance, introducing polymerizable groups onto the peripheral phenyl rings would allow HPS to act as a multifunctional monomer in addition or condensation polymerizations.

The resulting polymers containing the hexaphenylsilole moiety often exhibit interesting photophysical properties, such as aggregation-induced emission (AIE), where the emission of light is enhanced in the aggregated or solid state. This property is highly desirable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. sigmaaldrich.comnih.gov

Photophysical Phenomena and Underlying Mechanisms of 1,1,2,3,4,5 Hexaphenyl 1h Silole

Aggregation-Induced Emission (AIE) in 1,1,2,3,4,5-Hexaphenyl-1H-silole

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-luminescent or weakly emitting molecules in a dilute solution become highly emissive when they aggregate or are in the solid state. HPS is a classic AIE luminogen; it is virtually non-fluorescent when dissolved in good solvents but becomes a potent light emitter in nanoaggregates or as a solid film. nih.gov This counterintuitive behavior stems from the unique structural characteristics of the HPS molecule and the specific processes that occur upon aggregation.

Mechanistic Elucidation of Restricted Intramolecular Rotation (RIR)

The principal mechanism responsible for the AIE effect in HPS is the Restriction of Intramolecular Rotation (RIR). rsc.org The HPS molecule possesses six phenyl groups attached to a central silole ring, giving it a propeller-like shape. nih.gov In a dilute solution, these peripheral phenyl groups can rotate freely around the single bonds connecting them to the silole core. These rotational motions serve as an efficient non-radiative decay channel, allowing the energy of the excited state to dissipate as heat rather than being released as light.

When the molecules are brought into close proximity in an aggregated state, significant steric hindrance occurs between the phenyl groups of neighboring molecules. This physical constraint severely restricts the intramolecular rotations. By blocking this major non-radiative pathway, the radiative decay channel, which is fluorescence, becomes the dominant route for the excited state to return to the ground state, leading to a dramatic increase in emission intensity.

Role of Molecular Conformation in Non-Radiative Decay Suppression

The specific three-dimensional conformation of HPS is critical to its AIE properties. The non-planar, twisted structure resulting from the bulky phenyl substituents prevents the molecules from forming close co-facial arrangements (π-π stacking) that typically lead to fluorescence quenching in planar aromatic compounds. nih.gov

Upon aggregation, the molecular conformation of HPS becomes more rigid. Detailed computational studies have revealed a synergistic effect that drastically suppresses non-radiative decay. researchgate.net Firstly, the phenyl ring at the 5-position of the silole core becomes more coplanar with the central ring, which enhances the degree of electronic conjugation and thereby increases the rate of radiative decay. researchgate.net Secondly, and crucially, the rotation of the phenyl ring at the 2-position is severely restricted. researchgate.net It is this lockdown of the key rotational motion that effectively slams the brakes on the most significant non-radiative decay channel. This dual effect—enhancing the desired radiative process while simultaneously suppressing the competing non-radiative one—is a key reason for the powerful AIE phenomenon observed in HPS. researchgate.net

Impact of Intermolecular Packing on Fluorescence Quantum Efficiency

The way HPS molecules pack together in the solid state directly influences their fluorescence quantum efficiency—the ratio of photons emitted to photons absorbed. In a dilute cyclohexane (B81311) solution, HPS is a very poor emitter with a fluorescence quantum yield of merely 0.30%. researchgate.net However, when fabricated as a thin film, its quantum yield soars to as high as 85%. rsc.org This remarkable enhancement of over 260-fold is a direct consequence of the intermolecular packing. researchgate.net

The packing in the aggregate or solid state enforces the Restriction of Intramolecular Rotation (RIR), effectively deactivating the non-radiative decay pathways. rsc.org This suppression of non-radiative processes is so profound that the rate of non-radiative decay is reduced by approximately four orders of magnitude from the gas phase (representing an isolated molecule) to the solid state. researchgate.net As a result, the radiative decay process overwhelmingly dominates, leading to the exceptionally high fluorescence quantum efficiency observed in the condensed phase. researchgate.net

| Property | HPS in Dilute Solution | HPS in Thin Film (Aggregated) |

| Fluorescence | Very Weak / Non-emissive | Strong |

| Quantum Yield (ΦF) | ~0.30% researchgate.net | up to 85% rsc.org |

| Dominant Decay Process | Non-Radiative (Intramolecular Rotation) | Radiative (Fluorescence) |

| Molecular Motion | Free Intramolecular Rotation | Restricted Intramolecular Rotation |

Pressure-Induced Emission Enhancement (PIEE) in Crystalline this compound

Beyond AIE, HPS also exhibits another intriguing photophysical behavior known as Pressure-Induced Emission Enhancement (PIEE). This phenomenon describes the observation that the solid-state emission intensity of a luminogen can be further enhanced upon the application of external pressure. This is contrary to the more common pressure-caused quenching seen in many materials, where increased intermolecular interactions under pressure lead to decreased luminescence.

Influence of Hydrostatic Pressure on Excited-State Decay Processes

When crystalline HPS is subjected to hydrostatic pressure, its photoluminescence and electroluminescence are significantly boosted. For instance, applying a pressure in the range of 1–650 atmospheres can increase photoluminescence by about 10% and electroluminescence by as much as 73%. nih.gov

Contribution of Electron-Vibration Couplings (Low and High Frequency Modes)

A deeper theoretical understanding of the PIEE mechanism in HPS comes from analyzing the effect of pressure on electron-vibration couplings. These couplings, which describe the interaction between the electronic states of the molecule and its vibrational motions, are fundamental to non-radiative decay processes.

A detailed computational study has shown that as pressure on crystalline HPS increases from ambient to 10.86 GPa, the fluorescence quantum efficiency first rises sharply and then begins to level off. This trend is explained by the pressure's effect on different vibrational modes:

Low-Frequency Modes (<200 cm⁻¹): These modes, which correspond to the large-amplitude twisting and flapping motions of the phenyl rings, are the main contributors to non-radiative decay at ambient pressure. As pressure increases, the closer molecular packing significantly dampens these low-frequency vibrations. This reduction in the electron-vibration couplings for low-frequency modes is the primary reason for the slowdown of the non-radiative process and the observed initial sharp increase in fluorescence.

High-Frequency Modes (1400–1800 cm⁻¹): When the pressure rises above approximately 5.06 GPa, the suppression of the low-frequency modes starts to saturate. At this point, a slight decrease in the electron-vibration couplings of high-frequency modes, which are associated with bond stretching and bending within the aromatic rings, also begins to contribute.

| Pressure Range | Effect on Low-Frequency Modes (<200 cm⁻¹) | Effect on High-Frequency Modes (1400-1800 cm⁻¹) | Impact on Fluorescence Quantum Efficiency |

| Ambient to ~5.06 GPa | Electron-vibration couplings are remarkably reduced. | Minor changes. | Sharp increase. |

| Above ~5.06 GPa | Couplings reach a plateau (saturation). | Couplings start to decrease slightly. | Levels off (saturates). |

Correlation between Pressure-Triggered Molecular Packing and Non-Radiative Rates

This pressure-triggered molecular packing is the primary mechanism behind the reduction of non-radiative decay rates. The key findings from computational studies are summarized below:

Suppression of Low-Frequency Vibrations: The closer packing restricts low-frequency molecular motions (<200 cm⁻¹), which are major contributors to non-radiative decay at ambient pressure. rsc.orgshuaigroup.net By limiting these vibrations, the electron-vibration couplings are reduced, thus slowing the non-radiative processes and allowing radiative decay (fluorescence) to become more dominant. rsc.orgshuaigroup.net

Impact on Phenyl Ring Conformation: The propeller-like structure of HPS, with its multiple phenyl rings, has various rotational and vibrational modes. shuaigroup.net Under pressure, the dihedral angles of the phenyl rings at the 2,5-positions of the silole ring are altered, which affects the solid-state optical properties. shuaigroup.net The restriction of intramolecular rotations is a critical factor in blocking non-radiative decay channels. rsc.org

Saturation of Non-Radiative Rate: As pressure increases beyond a certain point (e.g., above 5.06 GPa), the electron-vibration couplings of the low-frequency modes reach a plateau. rsc.orgshuaigroup.net Concurrently, couplings for high-frequency modes (1400–1800 cm⁻¹) begin to decrease slightly. rsc.orgshuaigroup.net This leads to a saturation of the non-radiative rate constant, explaining why the quantum efficiency levels off at very high pressures. rsc.orgshuaigroup.net

The application of a modest hydrostatic pressure, in the range of 1–650 atm, was found to boost the photoluminescence of HPS by approximately 10%. rsc.org This effect provides direct mechanistic insight into the broader phenomenon of aggregation-induced emission (AIE), where restriction of intramolecular motion in the aggregated state enhances luminescence. rsc.org

Table 1: Effect of Pressure on HPS Properties

| Property | Observation under Increasing Pressure | Underlying Mechanism |

| Fluorescence Quantum Efficiency | Increases sharply, then levels off (up to 10.86 GPa). rsc.orgshuaigroup.net | Reduction of non-radiative decay rates. rsc.orgshuaigroup.net |

| Molecular Packing | Molecules are forced closer together (anisotropic compression). shuaigroup.net | Application of external hydrostatic pressure. shuaigroup.net |

| Non-Radiative Rate | Decreases significantly, then saturates. rsc.orgshuaigroup.net | Suppression of low-frequency molecular vibrations and intramolecular rotations. rsc.orgshuaigroup.net |

| Unit-Cell Volume | Continuously reduced. shuaigroup.net | Crystal compression without phase transition. shuaigroup.net |

Aggregation State-Dependent Luminescence and Morphochromism

This compound is a classic example of a molecule exhibiting aggregation-induced emission (AIE). nih.govrsc.org In dilute solutions of good solvents like cyclohexane or tetrahydrofuran (B95107) (THF), HPS is virtually non-luminescent. nih.gov47.243.86 However, when it aggregates in poor solvents or in the solid state, it becomes a highly efficient light emitter. nih.gov47.243.86rsc.org This dramatic change is a form of morphochromism, where the luminescence properties are dependent on the material's morphology and aggregation state.

The AIE phenomenon in HPS is primarily attributed to the restriction of intramolecular rotations (RIR) in the aggregated state. 47.243.86 In solution, the phenyl rings of the HPS molecule can rotate freely, providing efficient non-radiative pathways for the excited state to decay, thus quenching fluorescence. 47.243.86acs.org In aggregates, these rotations are physically hindered by intermolecular interactions, which blocks the non-radiative channels and forces the excited state to decay radiatively, resulting in strong light emission. 47.243.86acs.org A computational study comparing HPS in the gas phase (simulating a dilute solution) to the solid state found that the non-radiative decay rate was reduced by about four orders of magnitude in the aggregated phase. 47.243.86

Photoluminescence Spectral Shifts in Amorphous vs. Crystalline Aggregates

The degree of order within the aggregated state of HPS—whether it is amorphous or crystalline—plays a crucial role in determining its precise photoluminescence (PL) characteristics. While both states are significantly more emissive than the solution state, differences in their PL spectra are observed. aps.orgutupub.fi

Generally, for luminescent materials, a transition from an amorphous to a crystalline state leads to enhanced and sharper emission peaks. nrel.govmdpi.com This is often due to a more uniform molecular environment and fewer defects in the crystalline lattice, which can act as non-radiative recombination centers. aps.org In the case of HPS, the solid-state structure is highly influential. Quantum mechanical and molecular mechanical (QM/MM) simulations have shown that the transition from the gas phase to the crystalline solid state involves a planarization of the phenyl ring at the 5-position with the silole ring, which increases conjugation and accelerates radiative decay. 47.243.86acs.org

While direct comparative studies on purely amorphous versus single-crystal HPS are specific, the principles suggest that:

Crystalline Aggregates: Tend to have a more defined and often slightly red-shifted emission compared to their amorphous counterparts, due to the well-defined intermolecular interactions and molecular packing in the crystal lattice. The emission is typically more intense and the peaks narrower. nrel.gov

Amorphous Aggregates: May exhibit broader emission spectra due to a wider distribution of molecular conformations and environments. The peak position can vary, potentially being blue-shifted relative to the crystalline form if the intermolecular packing is less compact and the electronic coupling is weaker. nrel.govaps.org

The luminescence efficiency in the thin-film phase, which can have both amorphous and crystalline domains, has been measured to be as high as 78%, a 260-fold increase compared to its 0.30% quantum yield in cyclohexane solution. 47.243.86

Solvatochromic Effects in Aggregation Behavior

The aggregation of HPS can be readily induced by changing the solvent composition, a process that demonstrates solvatochromic effects. This is typically observed by dissolving HPS in a good solvent (like THF) and gradually adding a poor solvent (an "anti-solvent" like water). nih.gov

Initially, in pure THF, HPS is non-emissive. As the fraction of water in the THF/water mixture increases, HPS molecules begin to aggregate due to their poor solubility in the polar mixture. This aggregation triggers the AIE effect, and strong fluorescence appears. nih.gov The color and intensity of this emission can change with the solvent ratio, reflecting the influence of the solvent environment on the size, morphology, and packing of the HPS nanoaggregates. This solvent-polarity-dependent emission is a hallmark of solvatochromism linked to aggregation. rsc.org The fluorescence of HPS suspensions in THF/water mixtures is a clear visual demonstration of this phenomenon. nih.gov

Self-Assembly and Hierarchical Structure Formation

Beyond simple aggregation, this compound is capable of forming complex, ordered structures through a process of hierarchical self-assembly. nih.govarxiv.orgnih.gov By carefully controlling the solvent parameters during the aggregation process, it is possible to guide the self-assembly of HPS into a variety of distinct morphologies. nih.govmonash.edu

Research has shown that tuning the solvent properties can produce different hierarchical HPS aggregations. nih.gov These self-assembled structures are not random clumps but can possess well-defined, complex shapes built from smaller units. The formation of these structures is a classic example of a hierarchical process, where primary building blocks first form, which then assemble into larger, more complex entities. arxiv.orgnih.gov

Crucially, these different hierarchical structures are not just morphologically distinct; they also exhibit different photophysical properties. nih.gov The specific way in which the HPS molecules are arranged within each unique structure influences their collective electronic and optical behavior, leading to variations in their fluorescence and absorption spectra. nih.gov This morphology-dependent luminescence opens up possibilities for using HPS in optoelectronic functional materials where precise control over spectral properties is required. nih.gov

Computational and Theoretical Investigations of 1,1,2,3,4,5 Hexaphenyl 1h Silole

Quantum Mechanical/Molecular Mechanical (QM/MM) Simulations

Modeling of Excited-State Decay Processes and Optical Emission

Table 1: Comparison of Fluorescence Quantum Yield (ΦF) for HPS

| Phase | Fluorescence Quantum Yield (ΦF) | Fold Increase |

|---|---|---|

| Cyclohexane (B81311) Solution | 0.30% | - |

| Thin Film (Solid State) | 78% | ~260x |

Calculation of Radiative and Non-Radiative Rate Constants

The efficiency of a luminophore is determined by the competition between radiative decay (light emission) and non-radiative decay (heat dissipation). These processes are quantified by their respective rate constants, kr and knr. The constants can be calculated from the experimentally measurable fluorescence quantum yield (ΦF) and the excited-state lifetime (τf). rsc.orgresearchgate.netnih.gov

The relationships are defined as:

Radiative Rate Constant (kr): kr = ΦF / τf

Non-Radiative Rate Constant (knr): knr = (1 - ΦF) / τf

Incorporation of Intermolecular Packing Effects through Force Fields

Density Functional Theory (DFT) and Related Electronic Structure Methods

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular geometries, vibrational frequencies, and electronic properties, such as frontier molecular orbitals and energy gaps. aps.org

Crystalline-Structure Simulations under Hydrostatic Pressure

Table 2: DFT Simulation Findings for HPS Under Hydrostatic Pressure

| Property | Finding | Significance |

|---|---|---|

| Structural Stability | No phase transition observed up to 10.86 GPa. | The crystal structure is robust under high compression. shuaigroup.net |

| Compression | Anisotropic; lattice parameters a, b, and c decrease at different rates. | Demonstrates that the crystal compresses unevenly. shuaigroup.net |

| Emission | Fluorescence quantum efficiency increases with pressure, then levels off. | Reveals a mechanism of pressure-induced emission enhancement (PIEE). rsc.org |

Analysis of Frontier Molecular Orbitals (HOMO, LUMO) and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them is the HOMO-LUMO gap, a critical parameter that influences a molecule's electronic and optical properties, chemical reactivity, and kinetic stability.

Table 3: The Roles of Frontier Molecular Orbitals

| Orbital | Description |

|---|---|

| HOMO | The highest energy molecular orbital that is occupied by electrons. It acts as an electron donor. |

| LUMO | The lowest energy molecular orbital that is unoccupied. It acts as an electron acceptor. |

This table defines the fundamental roles of the HOMO and LUMO in molecular orbital theory.

Molecular Electrostatic Potential (MEP) and Natural Bond Orbital (NBO) Analysis

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive sites. It maps the electrostatic potential onto the electron density surface, with different colors indicating regions of varying charge. Typically, red areas signify regions of negative potential, which are susceptible to electrophilic attack, while blue areas denote positive potential, indicating sites for nucleophilic attack.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule. It localizes the complex molecular wavefunction into Lewis-type structures, describing orbitals as either 1-center (lone pairs) or 2-center (bonds). This method allows for the quantitative analysis of donor-acceptor interactions, charge transfer, and hyperconjugative effects, which contribute to molecular stability. For instance, NBO analysis can quantify the stabilization energy associated with the delocalization of electron density from an occupied bonding or lone-pair orbital to an unoccupied anti-bonding orbital.

While specific MEP and NBO analyses for 1,1,2,3,4,5-Hexaphenyl-1H-silole are not extensively detailed in the available literature, these computational methods are fundamental to characterizing its electronic structure and reactivity.

Investigation of Phenyl Group Conformation and its Stability

The conformation of the six phenyl groups attached to the central silole ring in HPS is a critical determinant of its physical and photophysical properties. In an isolated state, such as in a dilute solution, these phenyl groups can undergo intramolecular rotation. This rotational motion provides non-radiative decay pathways for the excited state, which is why HPS is only weakly fluorescent in solution.

However, in the aggregated or solid state, the conformation of these phenyl groups becomes significantly restricted due to intermolecular interactions and steric hindrance. Computational studies using quantum mechanics/molecular mechanics (QM/MM) simulations have shown that this restriction of intramolecular rotation (RIR) is a key mechanism behind the AIE phenomenon. By blocking the non-radiative decay channels, the radiative emission pathway becomes dominant, leading to a dramatic increase in fluorescence quantum yield.

Further computational investigations on crystalline HPS under pressure have provided more quantitative data on the conformational changes. These studies reveal that the dihedral angles of the phenyl rings, particularly at the 2,5-positions of the silole ring, are altered under compression, leading to an enhancement of emission intensity. The restriction of these torsional motions is crucial for the molecule's exceptional solid-state luminescence.

Theoretical Studies on Charge Transport Properties

The theoretical investigation of charge transport in organic materials like HPS is crucial for evaluating their potential in electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

Diabatic Model and First-Principle Direct Methods for Carrier Transport

Charge transport in organic semiconductors is often described by a hopping model, where charge carriers (electrons or holes) jump between adjacent molecules. The rate of this hopping is typically calculated using semiclassical Marcus theory or more advanced quantum-mechanical approaches. First-principle methods, such as Density Functional Theory (DFT), are employed to calculate the necessary parameters for these models.

A common approach is the use of multiscale simulations that combine quantum chemistry calculations with molecular dynamics (MD) and Kinetic Monte Carlo (KMC) methods. MD simulations are used to model the dynamic fluctuations of molecular positions and orientations in the solid state, while QM calculations provide the electronic parameters for charge transfer between molecules in these dynamic configurations. KMC simulations then use these parameters to simulate the random walk of charge carriers through the material over time, allowing for the calculation of charge mobility. Such hybrid methods, which bridge molecular dynamics with model Hamiltonians, are essential for capturing the effects of dynamic disorder on charge transport. aps.org

Calculation of Electronic Coupling Constants and Reorganization Energies

Two key parameters govern the rate of charge hopping in the Marcus theory framework: the electronic coupling constant (also known as the transfer integral) and the reorganization energy (λ).

The electronic coupling constant (V) quantifies the strength of the electronic interaction between two adjacent molecules for charge transfer. It depends strongly on the distance and relative orientation of the molecules and is related to the overlap of their frontier molecular orbitals.

The reorganization energy (λ) is the energy cost associated with the geometrical relaxation of a molecule and its surrounding environment when it changes its charge state (from neutral to charged or vice versa). It has two main components:

Internal reorganization energy (λ_int): The energy required to change the geometry of the isolated molecule from its neutral-state equilibrium to its charged-state equilibrium, and vice versa.

External reorganization energy (λ_ext): The energy associated with the rearrangement of the surrounding molecules (polarization) in response to the change in charge state.

Prediction of Electron and Hole Mobilities and Balanced Transport

The ultimate goal of theoretical charge transport studies is to predict the mobility of electrons (μ_e) and holes (μ_h). Mobility is a measure of how quickly a charge carrier can move through a material under the influence of an electric field. High mobility is a prerequisite for high-performance electronic devices.

For applications like OLEDs, balanced charge transport (where μ_e ≈ μ_h) is often desirable to ensure that electrons and holes meet in the emissive layer, leading to efficient recombination and light emission. scispace.com Theoretical calculations can predict whether a material will be a p-type (hole-transporting), n-type (electron-transporting), or ambipolar (transports both) semiconductor by comparing the calculated mobilities. While HPS is known for its electron-accepting properties due to the low-lying LUMO of the silole core, detailed predictions of its electron and hole mobilities from first-principle calculations are needed for a complete picture. doi.org

Effective Transfer Integrals and Charge Transfer Rates

The effective transfer integral is another term for the electronic coupling constant, which, as mentioned, is a critical factor in determining the charge transfer rate. The rate of charge transfer (k_CT) between two molecules can be expressed by the Marcus equation:

kCT = (2π/ħ) |V|2 (1/√(4πλkBT)) exp[-(λ + ΔG)2/(4λkBT)]

where ħ is the reduced Planck constant, k_B is the Boltzmann constant, T is the temperature, and ΔG is the change in Gibbs free energy for the transfer reaction.

Computational Predictions for Spectroscopic Characterization

Computational chemistry provides powerful tools to predict and interpret the spectroscopic properties of complex molecules like this compound (HPS). Through theoretical simulations, researchers can gain insights into the relationship between molecular structure and spectroscopic response, which is crucial for understanding phenomena such as vibrational relaxation and electronic transitions. These computational studies not only complement experimental findings but also offer a molecular-level interpretation of the observed spectra.

Simulated Resonance Raman Spectra for Vibrational Relaxation Studies

The study of vibrational relaxation is essential for understanding the non-radiative decay pathways of excited electronic states. Resonance Raman spectroscopy is a particularly effective experimental technique for this purpose, as it can selectively enhance vibrations coupled to an electronic transition. Computational simulations of these spectra, often employing methods like Density Functional Theory (DFT), can predict which vibrational modes are most active in these relaxation processes. rsc.orgnih.gov

While a full simulated resonance Raman spectrum is a complex undertaking, the computational identification of these specific low-frequency phenyl ring rotations as the key players in vibrational relaxation provides the fundamental data that such a spectrum would reveal. The findings underscore how computational methods can pinpoint the critical vibrational modes governing the photophysical behavior of HPS.

Theoretical Absorption Spectra Comparison with Experimental Data

The comparison between theoretically calculated and experimentally measured absorption spectra serves as a critical validation of computational models. researchgate.net For complex molecules like HPS, accurate prediction of the electronic absorption spectrum requires robust theoretical methods that can account for the intricate electronic structure and the influence of the molecular environment.

The following table summarizes the key aspects of the computational and experimental comparison for the absorption spectrum of HPS.

| Feature | Computational Prediction | Experimental Observation |

| Spectral Shape | The overall profile of the calculated absorption spectrum matches the experimental spectrum. | The measured absorption spectrum exhibits characteristic peaks for HPS in the solid state. |

| Transition Energies | The calculated energies of the principal electronic transitions are in good agreement with the positions of the absorption maxima in the experimental spectrum. | The experimental spectrum shows absorption maxima at specific wavelengths corresponding to the electronic transitions. |

| Effect of Aggregation | The model predicts a change in the absorption spectrum from the gas phase to the solid state due to increased planarity and restricted rotations. | The observed spectrum of solid HPS differs from that in solution, consistent with aggregation effects on the electronic structure. |

This successful comparison between theoretical and experimental absorption spectra highlights the power of computational methods to not only reproduce experimental results but also to provide a detailed, molecular-level explanation for the observed photophysical properties of this compound.

Advanced Materials Applications and Performance of 1,1,2,3,4,5 Hexaphenyl 1h Silole

Applications in Organic Light-Emitting Diodes (OLEDs)

The unique electronic and photophysical properties of HPS make it a valuable material for various components within OLEDs. tcichemicals.com Its low-lying Lowest Unoccupied Molecular Orbital (LUMO) energy level facilitates efficient electron injection and transport, a crucial aspect for high-performance OLEDs. ust.hk

Development of Efficient Solid-State Emitters for Non-Doped OLEDs

A significant area of research focuses on developing efficient solid-state emitters for non-doped OLEDs to simplify the fabrication process and enhance device stability. nycu.edu.tw HPS and its derivatives are prime candidates due to their inherent high solid-state photoluminescence quantum yields, which can range from 75–85%. The nonplanar geometry of HPS, caused by the steric hindrance of its numerous phenyl substituents, effectively suppresses intermolecular interactions that typically lead to fluorescence quenching in the solid state. This allows for the creation of highly efficient light-emitting layers without the need for a dopant-host system. rsc.org The propeller-like conformation of HPS contributes to its good solubility in common organic solvents, which is advantageous for device fabrication and purification. nih.gov

Strategies for Achieving High Electroluminescence (EL) Performance

Researchers have employed several strategies to achieve high electroluminescence (EL) performance in OLEDs based on HPS. One key strategy involves optimizing the device architecture. For instance, multilayer OLEDs incorporating HPS as the emissive layer have demonstrated impressive results. ust.hk In one such device, a structure of ITO/CuPc/TPD/HPS/Alq3/LiF-Al was utilized, where CuPc served as the anode buffer layer, TPD as the hole-transport layer, and Alq3 as the electron-transport layer. ust.hk This configuration led to a device with a maximum external quantum efficiency of 7%, a maximum EL efficiency of 20 cd/A, and a power efficiency of 12.8 lm/W. ust.hkresearchgate.net The device emitted a bright greenish-blue light, reaching a luminance of 55,880 cd/m² at 16V. ust.hkresearchgate.net

Another strategy involves the molecular engineering of silole derivatives to enhance their charge-transporting abilities. By incorporating different functional groups, the electronic properties of the silole core can be fine-tuned to achieve balanced charge injection and transport, leading to improved EL performance. ust.hkrsc.org

Design of Blue-Light Emitting Materials with Color Stability

The development of stable and efficient blue-light-emitting materials is crucial for full-color displays and white-light OLEDs. nycu.edu.tw While HPS itself typically emits in the greenish-blue region, its silole core serves as a foundational structure for designing new blue emitters. ust.hk The color purity and stability of these materials are paramount. By modifying the substituents on the silole ring, the emission wavelength can be tuned to achieve the desired deep-blue emission. The inherent thermal and morphological stability of the HPS structure contributes to the long-term operational stability and color purity of the resulting OLEDs. nih.gov

Utilization in Photovoltaic Devices and Organic Solar Cells

The favorable electronic properties of HPS also make it a material of interest for photovoltaic applications. Its ability to facilitate charge transport is a key attribute for efficient solar energy conversion.

Assessment of Electronic and Charge Transport Properties for Photovoltaic Applications

Theoretical studies using density functional theory (DFT) have been conducted to investigate the electronic and charge transport properties of HPS crystals. researchgate.netdntb.gov.ua These calculations help in understanding the fundamental characteristics that govern its performance in photovoltaic devices. Analysis of the band structure and carrier mobilities suggests that hole transport may be slightly more facile than electron transport in HPS crystals. researchgate.net Molecular dynamics simulations have further indicated that moderately higher pressure and temperature can be beneficial for enhancing the charge transport properties of HPS crystals. researchgate.net

The low-lying LUMO of HPS is advantageous for electron acceptance, a desirable trait for acceptor materials in organic solar cells. The efficient charge transport within HPS-based materials is a critical factor in minimizing charge recombination and maximizing the power conversion efficiency of photovoltaic devices. mdpi.com

Evaluation of Parameters for Solar Cell Device Performance (e.g., Open Circuit Voltage, Work Function)

While specific data on the open-circuit voltage and work function of HPS in a complete solar cell device is not extensively detailed in the provided context, the fundamental electronic properties of HPS suggest its potential as a component in organic solar cells. The ability to tune the HOMO and LUMO energy levels of silole derivatives through molecular engineering provides a pathway to optimize these parameters for improved solar cell efficiency. ust.hk

Interactive Data Table: Performance of HPS-based OLED

| Parameter | Value | Voltage |

| Maximum Luminance | 55,880 cd/m² | 16 V |

| Luminance | 100 cd/m² | 5 V |

| Luminance | 10,790 cd/m² | 10 V |

| Maximum EL Efficiency | 20 cd/A | - |

| Maximum Power Efficiency | 12.8 lm/W | - |

| Maximum External Quantum Efficiency | 7% | - |

| Turn-on Voltage | 2.6 V | - |

Potential in Sensor Technologies

The unique photophysical properties of 1,1,2,3,4,5-Hexaphenyl-1H-silole (HPS), particularly its Aggregation-Induced Emission (AIE) characteristics, make it a highly promising candidate for the development of advanced sensor technologies. Unlike traditional fluorescent molecules that suffer from quenching in high concentrations or the solid state, HPS and other silole derivatives become more emissive, a feature that is highly advantageous for creating sensitive and robust sensing platforms. nih.gov

Chemosensors for Analyte Detection

The core principle behind the use of HPS in chemosensors is its remarkable sensitivity to its local environment. HPS is typically non-emissive when molecularly dissolved in a good solvent but fluoresces intensely upon aggregation. nih.gov This "off-on" switching of fluorescence can be triggered by the introduction of specific analytes, forming the basis of a sensory mechanism.

Research has shown that HPS-based sensors can exhibit high sensitivity in detecting various analytes. For instance, they have been effectively used for the detection of heavy metal ions in aqueous solutions through a fluorescence quenching mechanism. The strong electron-accepting nature of the silole core, owing to its low-lying Lowest Unoccupied Molecular Orbital (LUMO), facilitates interaction with various analytes, leading to a detectable change in its photoluminescence.

The AIE phenomenon has been leveraged to construct highly efficient chemosensors for detecting explosives. researchgate.net For example, polymers containing silole units have demonstrated potential in this area. The mechanism often involves the analyte inducing aggregation of the silole derivatives, thereby "turning on" their fluorescence, or in other cases, quenching the already aggregated luminogen's fluorescence. The propeller-like molecular structure of HPS is crucial to this AIE effect; in solution, the intramolecular rotations of the peripheral phenyl groups provide non-radiative decay pathways for the excited state. researchgate.net47.243.86 When the molecule's environment changes—for instance, upon binding to an analyte or forming aggregates—these rotations are restricted, blocking the non-radiative channels and forcing the molecule to release its energy via fluorescence. 47.243.86

Table 1: Research Findings on HPS and Related Siloles in Chemosensing

| Sensor Type | Target Analyte | Sensing Mechanism | Key Finding |

|---|---|---|---|

| HPS-based sensor | Heavy Metal Ions | Fluorescence Quenching | High sensitivity demonstrated in aqueous solutions. |

| Silole-based polymers | Explosives | Aggregation-Induced Emission (AIE) | Effective detection of explosive particles. researchgate.net |

Biological Probes (e.g., Nanobeads for Biological Applications)

The advantageous photophysical properties of HPS, such as strong fluorescence in an aggregated state and high quantum yields, make it an excellent candidate for biological probes and imaging applications. Its ability to emit light upon excitation is highly useful in complex biological systems.

While HPS itself can act as a probe, its utility is significantly enhanced when formulated into nanomaterials, such as nanoparticles or nanobeads. Although research specifically detailing HPS-based nanobeads is specific, the principle is well-established with similar AIE luminogens. These molecules can be encapsulated within polymer nanoparticles to create bright, stable, and biocompatible probes for live-cell imaging. nih.gov The aggregation of HPS molecules within the nanoparticle matrix ensures a strong fluorescent signal, overcoming the limitations of conventional dyes that would be quenched at such high concentrations.

These fluorescent nanoprobes can be functionalized to target specific biological entities. For example, a probe based on a tetraphenylsilole core was developed to quantitatively detect integrin αvβ3, a protein often overexpressed on the surface of cancer cells. The probe remains in a non-emissive "off" state until it binds to the target protein, at which point the restricted intramolecular rotation turns "on" the fluorescence, allowing for clear discrimination between cancer cells and healthy cells. nih.gov In vivo studies have also shown that HPS can effectively target cancer cells, leading to significant tumor reduction when activated by light, highlighting its dual role in diagnostics and therapy. Furthermore, the fabrication of HPS into nanowires demonstrates its versatility in creating structured nanomaterials suitable for biological applications. nih.gov

Table 2: Applications of HPS and AIE-Siloles in Biological Probing

| Application | System/Target | Mechanism of Action | Outcome |

|---|---|---|---|

| In vivo Imaging | Cancer Cells | Targeted accumulation and light-activated fluorescence. | Effective targeting and visualization of tumors. |

| Protein Detection | Integrin αvβ3 | Binding-induced restriction of intramolecular rotation, leading to fluorescence turn-on. | Quantitative detection of the target protein on cancer cells. nih.gov |

Integration into Smart Materials and Responsive Systems

Smart materials are designed to respond to external stimuli with a specific, measurable change in their properties. This compound is a prime candidate for integration into such systems due to its unique mechanochromic and stimuli-responsive luminescent behavior. rsc.orgepa.gov

A key property of HPS in this context is its pressure-induced emission enhancement (PIEE). rsc.org Theoretical and experimental studies have confirmed that applying pressure to crystalline HPS enhances its photoluminescence and electroluminescence. rsc.orgrsc.org This counter-intuitive phenomenon, where compression boosts light emission rather than quenching it, is a form of mechanochromic luminescence. The mechanism involves the suppression of low-frequency molecular vibrations and intramolecular rotations upon compression, which reduces non-radiative decay pathways and forces the molecule to emit more light. rsc.orgrsc.org This property makes HPS a highly promising material for applications such as stress sensors, smart switches, and optical memory devices. epa.gov

The AIE characteristic of HPS is, in itself, a response to a stimulus—the change from a dissolved state to an aggregated state. This can be exploited in creating responsive systems. For example, a material incorporating HPS could be designed to change its fluorescence in response to changes in solvent polarity, viscosity, or temperature, all of which can influence the degree of molecular aggregation.

Table 3: Stimuli-Responsive Properties of this compound

| Stimulus | Observed Response | Underlying Mechanism | Potential Application |

|---|---|---|---|

| Hydrostatic Pressure | Enhanced Photoluminescence and Electroluminescence (PIEE) | Suppression of intramolecular rotations and vibrations. rsc.orgrsc.org | Stress sensors, optical data storage, smart structural materials. |

| Mechanical Grinding/Force | Change in Luminescence (Mechanochromism) | Alteration of molecular packing and intermolecular interactions. epa.gov | Damage detection, security inks, pressure mapping. |

The integration of HPS into polymers and other matrices allows for the creation of robust, processable smart materials that can harness these unique properties for a wide range of advanced technological applications.

Future Research Directions and Outlook

Exploration of Novel Silole Derivatives and Substituted Architectures

A primary direction for future research lies in the rational design and synthesis of novel silole derivatives. While HPS is an archetypal AIE luminogen, the development of new derivatives with tailored functionalities and emission colors is a subject of intense interest. nih.gov Future work will likely focus on several key areas of structural modification:

Substitution at the 1,1-positions: The substituents on the silicon atom, while not significantly affecting emission in the solution state, have a considerable impact on solid-state properties. nih.gov Future investigations will explore a wider variety of substituents to fine-tune crystal packing and solid-state luminescence.

Modification of the 2,3,4,5-phenyl rings: The propeller-like arrangement of the six phenyl rings is crucial for the AIE effect. nih.gov Introducing different functional groups onto these rings can modulate the electronic properties, solubility, and intermolecular interactions of the molecule. For instance, grafting electron-deficient groups like dimesitylboryl has been shown to enhance electron affinity and transport capabilities while maintaining AIE characteristics. nih.gov

Expansion of the π-conjugated system: Attaching larger polycyclic aromatic hydrocarbons to the silole core can alter the emission wavelength. nih.gov However, this can sometimes lead to competing emission from the attached group, a phenomenon that requires a deeper understanding of the energy transfer processes involved. nih.gov

Systematic studies focusing on the structure-property relationships of these new derivatives will be crucial for the judicious design of materials with specific functionalities. nih.gov

Advanced Computational Protocols for Predictive Material Design and Optimization

The future of HPS-based material design will be heavily influenced by advancements in computational chemistry. While current quantum mechanics/molecular mechanics (QM/MM) approaches have been successful in rationalizing the AIE phenomenon in HPS, more sophisticated and predictive computational protocols are needed. 47.243.86nih.gov

Future research in this area will likely involve:

High-throughput computational screening: The development of computational workflows to rapidly screen large libraries of virtual HPS derivatives for desired properties, such as high quantum yield, specific emission colors, and charge transport characteristics. researchgate.net

Multiscale modeling: Integrating different computational techniques to bridge the gap between the molecular level and macroscopic material properties. researchgate.net This will enable the prediction of how molecular design translates to the performance of a device.

Machine learning and AI-driven design: Utilizing machine learning algorithms to identify complex structure-property relationships from large datasets of experimental and computational results. This will accelerate the discovery of novel materials with optimized performance. researchgate.net

Advanced excited-state dynamics simulations: Moving beyond static models to simulate the complex photophysical processes that occur after light absorption, providing a more detailed understanding of radiative and non-radiative decay pathways. 47.243.86shuaigroup.net

These advanced computational tools will not only explain experimental observations but will also guide the synthesis of next-generation HPS-based materials, reducing the reliance on trial-and-error experimentation. nist.govpsu.edu

Tailoring of Aggregation States for Tunable Optical Properties

The aggregation of HPS is the very basis of its strong emission, making the control over this process a critical area for future research. The photophysical properties of HPS are highly dependent on its physical state, with different fluorescent colors observed for amorphous and crystalline phases. nih.gov

Future efforts will be directed towards:

Controlling crystallization and morphology: Developing methods to precisely control the crystallization process to obtain desired polymorphs with specific optical properties. This includes studying the effects of solvent, temperature, and additives on the self-assembly process. nih.gov

Supramolecular control: Utilizing non-covalent interactions, such as hydrogen bonding, to guide the self-assembly of HPS into specific architectures like helical nanofibers and nanotubes. griffith.edu.aucnr.it Interestingly, the achiral HPS molecule has been shown to exhibit aggregation-induced circular dichroism and circularly polarized luminescence, a phenomenon that warrants further investigation. griffith.edu.auepa.gov

Mechanochromism: Exploring the changes in luminescence of HPS under mechanical stress. The application of pressure has been shown to enhance the photoluminescence and electroluminescence of HPS, offering insights into the AIE mechanism and potential applications in pressure sensors. rsc.orgrsc.org

A deeper understanding of how to manipulate the aggregation state will allow for the creation of "smart" materials with tunable and responsive optical properties.

Development of Hybrid Systems and Multi-Component Materials Incorporating HPS

The integration of HPS into hybrid and multi-component materials is a promising avenue for creating materials with enhanced or novel functionalities. nih.gov Future research will focus on combining HPS with other materials, such as:

Polymers: Dispersing HPS in polymer matrices can improve processability and create flexible, emissive films for applications in displays and lighting. rsc.org

Biomacromolecules: Conjugating HPS derivatives to biomolecules like proteins and nucleic acids can lead to the development of fluorescent bioprobes for bioimaging and diagnostics. nih.govnih.gov The turn-on nature of AIE is particularly advantageous for high-contrast imaging. nih.gov

Nanomaterials: Creating nanocomposites by combining HPS with materials like carbon nanotubes or metal nanoparticles could lead to novel materials with unique optical, electronic, and sensing properties. nih.gov

Deeper Mechanistic Elucidation of Complex Photophysical and Mechano-Optical Phenomena

While the restriction of intramolecular motion (RIM) is widely accepted as the primary mechanism for the AIE of HPS, a more detailed and quantitative understanding of the underlying photophysical processes is still needed. nih.gov

Future research should aim to:

Unravel the role of specific molecular motions: Computational studies have identified the restriction of the rotation of the side phenyl ring at the 2-position as a key factor in blocking non-radiative decay channels. 47.243.86nih.gov Further experimental and theoretical work is needed to quantify the contributions of different vibrational and rotational modes.

Investigate excited-state pathways: A deeper understanding of the nature of the excited states and the competition between radiative and non-radiative decay pathways is crucial. This includes studying the influence of intermolecular interactions in the aggregated state on these processes. 47.243.86nih.gov

Clarify the mechanism of mechanochromism: The phenomenon of pressure-induced emission enhancement (PIEE) in HPS is not fully understood. rsc.org Theoretical studies suggest that pressure reduces the electron-vibration couplings of low-frequency modes, slowing down the non-radiative process. shuaigroup.netrsc.org Further experimental validation, for example through resonance Raman spectroscopy, is needed. rsc.org

A more profound mechanistic understanding will provide clear guidelines for the design of new AIE luminogens with even better performance.

Expansion of Application Scope in Emerging Organic Electronic and Photonic Technologies

The unique properties of HPS and its derivatives make them highly promising for a wide range of applications in organic electronics and photonics. While applications in organic light-emitting diodes (OLEDs), chemosensors, and bioprobes have been demonstrated, there is significant room for expansion. nih.gov

Future application-oriented research will likely explore:

Organic Light-Emitting Diodes (OLEDs): HPS and its derivatives can function as both emitters and electron transporters in OLEDs. nih.govtcichemicals.com Future work will focus on developing new HPS-based materials with improved efficiency, stability, and color purity for display and lighting applications.

Fluorescent Sensors: The "turn-on" fluorescence of HPS upon aggregation makes it an ideal candidate for detecting various analytes, from metal ions to biological molecules. nih.gov The development of more selective and sensitive HPS-based sensors is a key future direction.

Bioimaging: The AIE properties of HPS derivatives, combined with their potential for two-photon absorption, make them attractive for high-contrast and deep-tissue bioimaging. nih.gov

Advanced Photonics: The discovery of aggregation-induced circular dichroism and circularly polarized luminescence in HPS opens up possibilities for applications in chiroptical materials and devices, such as 3D displays and information encryption. griffith.edu.auepa.gov

The continued development of HPS-based materials will undoubtedly lead to their integration into a new generation of high-performance organic electronic and photonic devices.

Q & A

Q. What is the origin of the Aggregation-Induced Emission (AIE) behavior in HPS?

The AIE effect in HPS arises from the restriction of intramolecular rotation (RIR) of phenyl substituents. In dilute solutions, non-radiative decay dominates due to free rotation of phenyl groups around the silole core. Upon aggregation, steric hindrance restricts rotation, suppressing non-radiative pathways and enhancing fluorescence. Experimental validation includes temperature-dependent NMR and computational modeling of torsional barriers .

Q. How does molecular structure influence HPS's photoluminescence (PL) efficiency?

The twisted conformation of phenyl groups at the silole core reduces π-orbital overlap, minimizing aggregation-caused quenching (ACQ). Crystal structure analysis (e.g., XRD) reveals torsion angles of 48.8–80.5° between phenyl rings and the silole plane, which enhance solid-state emission . Substitution at the silicon atom (e.g., hexaphenyl vs. dimethyl groups) modulates steric effects and conjugation, directly impacting PL quantum yields .

Q. What experimental methods are used to synthesize and characterize HPS?

- Synthesis : HPS is typically prepared via cyclization reactions of 1,4-dilithio-1,2,3,4-tetraphenylbutadiene with dichlorosilanes, followed by phenyl substitution .

- Characterization : Key techniques include:

- NMR spectroscopy to confirm substituent arrangement.

- X-ray crystallography to resolve torsional angles and packing modes .

- UV-Vis/PL spectroscopy to measure absorption/emission profiles and quantum yields .

Advanced Questions

Q. How can computational methods (e.g., DFT/TDDFT) model HPS's AIE behavior?

A three-step protocol is recommended:

- Geometry optimization : Use DFT (e.g., B3LYP/6-31G*) to optimize ground-state structures. TDDFT models excited states .

- Vibrational analysis : Calculate Huang-Rhys factors to quantify electron-vibration coupling, which influences non-radiative decay .

- Cluster modeling : Simulate aggregates (e.g., 75-molecule clusters) with hybrid QM/MM methods to assess environmental effects on radiative/non-radiative rates .

Q. What contradictions exist in interpreting HPS's AIE mechanism, and how can they be resolved?

Some studies propose J-aggregation or excimer formation as contributors to AIE, conflicting with the dominant RIR hypothesis. To resolve this:

- Perform time-resolved spectroscopy to distinguish emission lifetimes of monomers vs. aggregates.

- Compare HPS with isotopically substituted analogs (e.g., deuterated phenyl groups) to isolate rotational vs. vibrational effects .

- Analyze temperature-dependent PL in controlled matrices (e.g., polymer films) to decouple steric and electronic factors .

Q. How do radiative (krk_rkr) and non-radiative (knrk_{nr}knr) decay rates change upon aggregation?

In solution, dominates due to unrestricted phenyl rotation (). Aggregation reduces by 2–3 orders of magnitude while increasing marginally (e.g., from to ) due to rigidification. This is quantified via:

- Transient absorption spectroscopy to measure excited-state lifetimes.

- Temperature-dependent PL to extract activation energies for rotational modes .

Q. How does HPS compare to other metalloles (e.g., germoles) in AIE efficiency?

Q. What novel applications exploit HPS's AIE properties beyond OLEDs?

- Bioimaging : HPS/butter nanorods (25 nm width) enable intracellular temperature sensing via fluorescence lifetime imaging (FLIM), with reversible responses to thermal changes (20–45°C) .

- Chemosensors : HPS-functionalized polymers detect nitroaromatics (e.g., TNT) via fluorescence quenching, leveraging aggregation-dependent Förster resonance energy transfer (FRET) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.